![molecular formula C13H23NO4 B13078031 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid typically involves the protection of the amine group using the BOC group. Common methods include:
- Mixing the amine with di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid undergoes several types of reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to yield various oxidation products.
- Reduction : Reduction reactions can be performed to remove the BOC protecting group, typically using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
- Substitution : The BOC group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3 .
- Di-tert-butyl dicarbonate (Boc2O) : Used for the protection of amines.
- Trifluoroacetic acid : Used for the removal of the BOC group.
- AlCl3 : Used for selective cleavage of the BOC group.
Major Products Formed: The major products formed from these reactions include the deprotected amine and various oxidation or reduction products depending on the specific reaction conditions used .
Wissenschaftliche Forschungsanwendungen
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid has several scientific research applications:
- Chemistry : Used as a protecting group for amines in organic synthesis .
- Biology : Employed in the synthesis of peptides and other biologically active molecules .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry : Applied in the production of various chemical compounds and materials .
Wirkmechanismus
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-{1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness: 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid is unique due to its specific structure, which includes a piperidine ring and a BOC-protected amine. This combination provides stability and reactivity that is useful in various synthetic applications, making it a valuable compound in organic chemistry .
Eigenschaften
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-8-14(12(17)18-13(2,3)4)6-5-10(9)7-11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOMNNXFGVWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
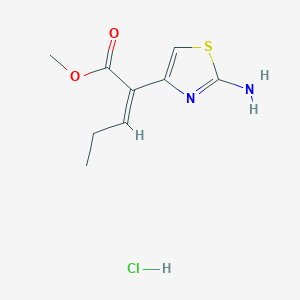
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
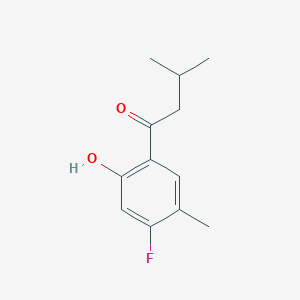
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
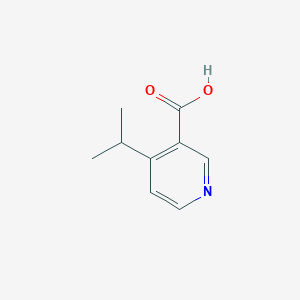
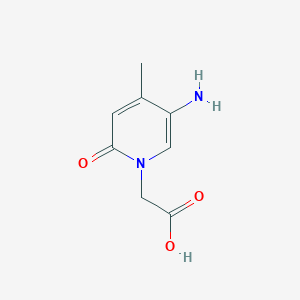
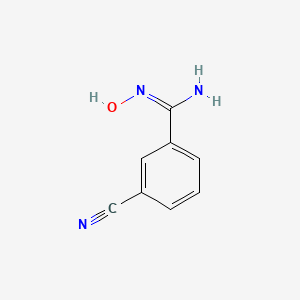
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)

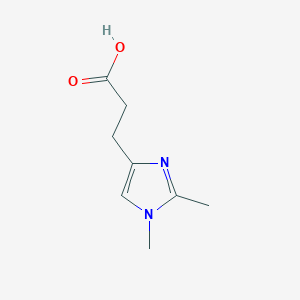


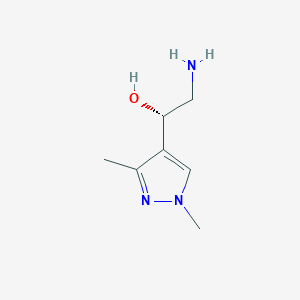
![2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol](/img/structure/B13078061.png)
